
1,3-Dimethylimidazolium-2-carboxylate
Vue d'ensemble
Description
1,3-Dimethylimidazolium-2-carboxylate, also known as DMC, is an organic compound with a wide range of applications in the scientific research field. It is a cationic ionic liquid, composed of a positively charged imidazolium cation and an anionic carboxylate group. DMC has been found to be a promising material for use in various research experiments due to its unique properties, such as its non-volatility, low vapor pressure, high thermal stability, and good solubility in many solvents. In addition, DMC has been used in various applications such as catalysis, electrochemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Properties
1,3-Dimethylimidazolium-2-carboxylate demonstrates interesting behavior in its synthesis and structural properties. It was unexpectedly formed as a reaction product from N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate. The crystal structure of this zwitterion exhibits pi-stacked rings and two-dimensional sheets constructed by hydrogen bonds from imidazolium-ring hydrogens to the carboxylate group (Holbrey et al., 2003).
Reactivity and Stability
In a study of its reactivity, this compound was found to be stable in both pure water and pure acetonitrile but undergoes rapid decarboxylation/protonation in solvent mixtures. This process is reversible, forming N-heterocyclic carbene and then rapidly protonating (Denning & Falvey, 2014).
Application in Green Chemistry
This compound has been used in green chemistry applications. Its reaction with protic acids has been studied, leading to the identification of competing reactions: isomerization and decarboxylation. This methodology offers a green, waste-free approach to prepare a wide range of ionic liquids (Śmiglak et al., 2007).
Ionic Liquids Synthesis
This compound has been utilized in the synthesis of ionic liquids. Its use as an intermediate in the clean synthesis of ionic liquids, particularly in the formation of 1,3-dimethylimidazolium hydrogen carbonate monohydrate, represents an environmentally benign and halide-free method (Bridges et al., 2007).
Applications in Organic Synthesis
Its use in organic synthesis has been explored, especially in the synthesis of carboxylates and α-alkylidene cyclic carbonates, demonstrating its utility as a precursor for N-heterocyclic carbenes employed in these syntheses (Tommasi & Sorrentino, 2009).
Photochemical Applications
This compound has also found applications in photochemical processes, specifically in the photochemical reduction of CO2. This involves the photolysis of an excited state donor in the presence of the compound, demonstrating its potential in CO2 reduction strategies (Denning et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 1,3-Dimethylimidazolium-2-carboxylate is the synthesis of vicinal diols via the hydrolysis of cyclic carbonates . This compound acts as a catalyst in this process, facilitating the reaction and improving its efficiency .
Mode of Action
This compound interacts with its targets by acting as a halogen-free zwitterionic catalyst . It shows high activity and excellent selectivity for the preparation of ethylene glycol via the hydrolysis of ethylene carbonate . The effects of the ionic liquid structure, the molar ratio of cyclic carbonate to water, and various reaction parameters on the catalytic performance were investigated in detail .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of vicinal diols from cyclic carbonates . It enhances the efficiency of this process, leading to high yields and selectivities for the production of vicinal diols .
Result of Action
The result of the action of this compound is the efficient synthesis of vicinal diols from cyclic carbonates . It shows high activity and excellent selectivity for the preparation of ethylene glycol via the hydrolysis of ethylene carbonate . The catalyst could be reused over six times without obvious loss of catalytic activity .
Action Environment
The action of this compound is influenced by various factors, including the structure of the ionic liquid, the molar ratio of cyclic carbonate to water, and various reaction parameters . These factors can affect the catalytic performance of the compound .
Analyse Biochimique
Biochemical Properties
1,3-Dimethylimidazolium-2-carboxylate plays a crucial role in biochemical reactions, particularly as a catalyst in the synthesis of vicinal diols from cyclic carbonates . This compound interacts with various enzymes and proteins, facilitating the hydrolysis of cyclic carbonates to produce ethylene glycol with high selectivity and efficiency . The nature of these interactions involves the formation of hydrogen bonds and π-stacking interactions, which stabilize the transition state and enhance the catalytic activity of this compound.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s zwitterionic nature allows it to form stable complexes with enzymes and proteins, enhancing their catalytic activity . Furthermore, this compound can act as a carboxymethylating or alkylating agent, depending on the reaction conditions, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under mild reaction conditions, maintaining its catalytic activity over multiple cycles of use . Prolonged exposure to certain conditions may lead to degradation, affecting its long-term efficacy. Studies have shown that this compound can be reused up to six times without significant loss of activity, highlighting its potential for sustainable applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve the efficiency of biochemical reactions At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role as a catalyst in the hydrolysis of cyclic carbonates highlights its potential to influence key metabolic processes, such as the production of ethylene glycol from ethylene carbonate . Additionally, this compound can participate in carboxymethylation and alkylation reactions, further expanding its biochemical relevance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its catalytic activity and overall efficacy. The zwitterionic nature of this compound allows it to form stable complexes with various biomolecules, aiding in its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for its activity and function, as it allows the compound to interact with key enzymes and proteins involved in biochemical reactions. The formation of hydrogen bonds and π-stacking interactions further stabilizes this compound within these subcellular compartments, enhancing its catalytic efficiency .
Propriétés
IUPAC Name |
1,3-dimethylimidazol-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESZXGSSISDCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1C(=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467811 | |
| Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536755-29-0 | |
| Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethylimidazolium-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6E,9R,11R,12R,13S,16Z,19S,23R,25S,27S,31S)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one](/img/structure/B1245841.png)
![(2S,3S)-N-[(1R,7S,8R,9E,17R,20S,21R,24S,29R,32S)-29-benzyl-24-[(2R)-butan-2-yl]-32-[(1S)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1245843.png)
![4-[1-(4-Chlorophenyl)ethyl-[5-[(2,4-dichlorophenyl)methylcarbamoylamino]pentyl]amino]butanoic acid](/img/structure/B1245845.png)
![1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1245846.png)
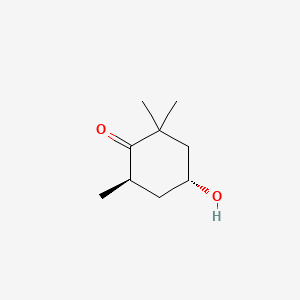
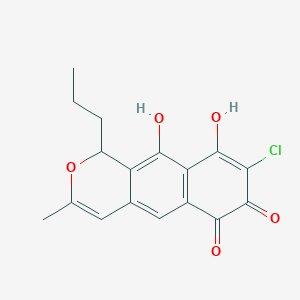
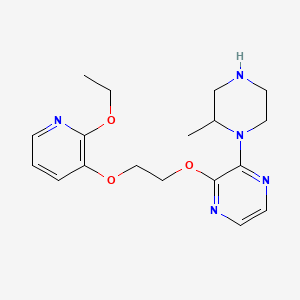
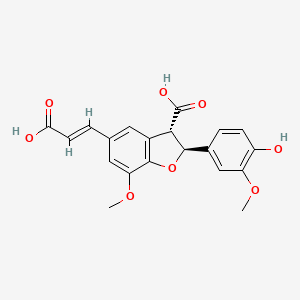
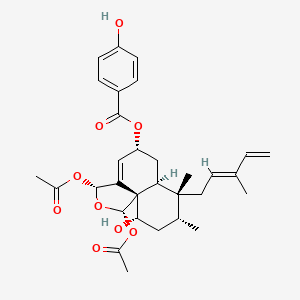
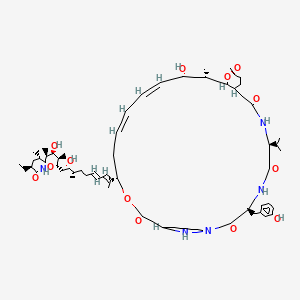

![(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one](/img/structure/B1245863.png)
![[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate](/img/structure/B1245864.png)
